N-Fmoc-6-fluoro-L-tryptophan

Description

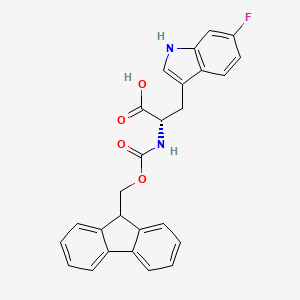

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQAUDMHOJUTJL-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194033 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908847-01-8 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908847-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-6-fluoro-L-tryptophan

Introduction: The Strategic Advantage of Fluorination in Peptide Chemistry

In the landscape of modern peptide science and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have emerged as powerful tools for modulating the biological and physicochemical properties of peptides. N-α-(9-Fluorenylmethoxycarbonyl)-6-fluoro-L-tryptophan (N-Fmoc-6-fluoro-L-tryptophan) represents a key building block in this arena. The introduction of a fluorine atom at the 6-position of the indole ring of tryptophan offers a subtle yet profound modification. Fluorine's high electronegativity and minimal steric footprint can significantly alter a peptide's conformational preferences, metabolic stability, and binding affinity to its biological target.[1] Furthermore, the unique spectroscopic properties of the fluorine atom, particularly for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, provide a non-invasive probe to study peptide and protein structure and dynamics.[2][3]

This technical guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, reactivity, and provide a detailed, field-proven protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is critical for its effective use in synthesis and downstream applications. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₂₁FN₂O₄ | [4][5] |

| Molecular Weight | 444.45 g/mol | [4][5] |

| CAS Number | 908847-01-8 | [6] |

| Appearance | White to off-white powder | [7] |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in water. | [7] |

| Melting Point | 161 - 178 °C (for the analogous 5-fluoro isomer) | [4] |

| Optical Rotation | [α]D²⁰ = -20.5 ± 2° (c=1 in DMF) (for the analogous 5-fluoro isomer) | [4] |

Chemical Reactivity and Handling

The reactivity of this compound is primarily governed by the lability of the N-α-Fmoc protecting group and the chemistry of the indole side chain.

Fmoc Group Deprotection: A Base-Catalyzed Elimination

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, a feature that is central to its utility in orthogonal peptide synthesis strategies.[8] The removal of the Fmoc group proceeds via a β-elimination mechanism, typically initiated by a secondary amine base such as piperidine.

The standard and most widely employed condition for Fmoc deprotection is a solution of 20% piperidine in N,N-dimethylformamide (DMF).[8] This treatment rapidly and efficiently liberates the free α-amino group of the resin-bound amino acid, preparing it for the subsequent coupling step. The resulting dibenzofulvene byproduct is scavenged by excess piperidine to form a stable adduct, which is then washed away.[8]

Diagram: Mechanism of Fmoc Deprotection

Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.

Stability and Side Reactions

The indole side chain of tryptophan is susceptible to oxidation and modification, particularly under acidic conditions.[9] While the electron-withdrawing nature of the fluorine atom at the 6-position can modulate the reactivity of the indole ring, it is still prudent to employ scavengers during the final cleavage of the peptide from the resin. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) to prevent alkylation of the indole nucleus by carbocations generated from the cleavage of other side-chain protecting groups.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use as a building block in SPPS to introduce a fluorinated tryptophan residue at a specific position within a peptide sequence.[]

Detailed Protocol for Incorporation of this compound

This protocol outlines a standard manual procedure for a single coupling cycle of this compound to a resin-bound peptide. The quantities are based on a 0.1 mmol synthesis scale.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel with a frit

-

Shaker or nitrogen bubbling apparatus

Procedure:

-

Resin Swelling:

-

Place the peptide-resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

N-terminal Fmoc Deprotection (if applicable):

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, slightly less than the amino acid equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The coupling efficiency can be monitored using a Kaiser test. For difficult couplings, the time can be extended or a second coupling can be performed.[11]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) and then DMF (3 times) to remove any unreacted reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Diagram: SPPS Workflow for a Single Amino Acid Addition

Caption: A typical cycle for the addition of an Fmoc-protected amino acid in SPPS.

Spectroscopic Characterization and Applications

The incorporation of 6-fluoro-L-tryptophan provides unique spectroscopic handles for peptide and protein characterization.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atom at the 6-position of the indole ring serves as a sensitive probe for 19F NMR studies.[2] Since 19F is not naturally abundant in biological systems, 19F NMR spectra of labeled peptides are background-free. The chemical shift of the 19F signal is highly sensitive to the local microenvironment, making it an excellent tool for studying peptide conformation, folding, and interactions with other molecules.[3][12]

Fluorescence Spectroscopy

Tryptophan is an intrinsically fluorescent amino acid, and its fluorescence properties are highly dependent on its local environment.[13] The introduction of a fluorine atom can subtly alter these properties. The fluorescence of 6-fluorotryptophan can be used to probe changes in peptide conformation and binding events. The emission maximum and quantum yield of the fluorinated indole are sensitive to solvent polarity and the proximity of quenching groups.[13][14]

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its strategic use allows for the fine-tuning of peptide properties and provides unique spectroscopic probes for detailed structural and functional studies. The well-established protocols for Fmoc-based solid-phase peptide synthesis are readily applicable to the incorporation of this fluorinated amino acid, making it an accessible tool for researchers in peptide chemistry, drug discovery, and chemical biology. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its successful application in advancing scientific research.

References

- Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy.

- Comparison of 19F NMR spectra of 6-fluoro-DL-tryptophan 1 mM at 25 °C...

- Fmoc-6-chloro L-Tryptophan. LGC Standards.

- This compound | 908847-01-8 | FF79053. Biosynth.

- Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. Chemistry – A European Journal.

- This compound. Santa Cruz Biotechnology.

- BD00828429[908847-01-8]this compound. BLDpharm.

- Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society.

- Correlation of Tryptophan Fluorescence Spectral Shifts and Lifetimes Arising Directly from Heterogeneous Environment.

- Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. bioRxiv.

- Why Fmoc-Protected Amino Acids Domin

- The Chemistry of Fmoc-6-Chloro-L-Tryptophan in Peptide Synthesis Protocols. NINGBO INNO PHARMCHEM CO.,LTD..

- Fmoc-6-fluoro-L-tryptophan. Aralez Bio eStore.

- Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research.

- Fmoc-Trp(6-F)-OH. Advanced ChemTech.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Solvent Effects on Fluorescence Emission. Evident Scientific.

- Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides. Biophysical Journal.

- Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B.

- Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- Fmoc-Trp-OH ≥97.0% (HPLC). Sigma-Aldrich.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Na-Fmoc-Na-methyl-L-tryptophan. Chem-Impex.

- Mechanisms of Tryptophan Fluorescence Shifts in Proteins.

- Fmoc-Trp-OH, Nalpha-Fmoc-L-tryptophan; CAS 35737-15-6. Aapptec Peptides.

- Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B.

- Fluorescence Quantum Yields of Tryptophan and Tyrosine. Scilit.

- Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine. Benchchem.

- Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- Dynamic Equilibrium between the Fluorescent State of Tryptophan and Its Cation-Electron Ion Pair Governs Triplet State Population. Journal of the American Chemical Society.

- Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B.

- Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- Tryptophan fluorescence as a reporter for structural changes in photoactive yellow protein elicited by photo-activation. Photochemical & Photobiological Sciences.

Sources

- 1. chempep.com [chempep.com]

- 2. structbio.biochem.dal.ca [structbio.biochem.dal.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 908847-01-8 | FF79053 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. aralezbio-store.com [aralezbio-store.com]

- 7. [PDF] Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins | Semantic Scholar [semanticscholar.org]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Solvent Effects on Fluorescence Emission [evidentscientific.com]

synthesis and purification of N-Fmoc-6-fluoro-L-tryptophan

An In-Depth Technical Guide to the Synthesis and Purification of N-Fmoc-6-fluoro-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-6-fluoro-L-tryptophan (Fmoc-6-fluoro-L-tryptophan). As a critical building block in solid-phase peptide synthesis (SPPS), this fluorinated amino acid analogue enables the creation of novel peptides with enhanced properties for drug discovery and chemical biology.[1][2] The strategic introduction of a fluorine atom into the tryptophan indole ring can significantly alter the physicochemical properties of a peptide, influencing its conformation, metabolic stability, and binding affinity.[2][3] This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents a self-validating system for producing high-purity Fmoc-6-fluoro-L-tryptophan.

Introduction: The Strategic Value of Fluorinated Tryptophans

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their biological activity and therapeutic potential. Among these, fluorinated amino acids have emerged as particularly valuable tools.[1] The fluorine atom, being small and highly electronegative, can introduce significant electronic perturbations with minimal steric impact, leading to enhanced metabolic stability, altered pKa values, and unique intermolecular interactions such as CH/π interactions.[2]

6-fluoro-L-tryptophan, when protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group, becomes a versatile building block for Fmoc-based SPPS.[4][5][] The Fmoc group is an alkali-labile protecting group, stable to the acidic conditions often used for side-chain deprotection, making it central to modern orthogonal peptide synthesis strategies.[4][][7] Its removal with a mild base like piperidine is efficient and can be monitored by UV spectroscopy, a key advantage in automated synthesis.[5][7] This guide provides the necessary technical details for the reliable laboratory-scale synthesis and purification of this important compound.

Core Compound Data

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Fmoc-Trp(6-F)-OH; Fmoc-6-F-Trp-OH | |

| CAS Number | 908847-01-8 | [8] |

| Molecular Formula | C₂₆H₂₁FN₂O₄ | [9] |

| Molecular Weight | 444.45 g/mol | [9] |

| Appearance | White to off-white solid | |

| Enantiomer | L-enantiomer | [8] |

Synthesis of this compound

The synthesis involves the protection of the α-amino group of 6-fluoro-L-tryptophan with an Fmoc-donating reagent. The reaction is a nucleophilic substitution performed under basic conditions to ensure the amino group is deprotonated and thus sufficiently nucleophilic.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Fmoc-6-fluoro-L-tryptophan.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Fmoc Reagent: N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred over 9-fluorenylmethyl chloroformate (Fmoc-Cl).[4] Fmoc-OSu is a stable, crystalline solid that is less susceptible to hydrolysis and tends to result in cleaner reactions with fewer side products, such as the formation of dipeptides.[10]

-

Reaction Conditions: The reaction is performed in a biphasic solvent system, typically aqueous sodium bicarbonate or carbonate and an organic solvent like dioxane.[10] The base deprotonates the amino group of the 6-fluoro-L-tryptophan, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc-OSu.[4] Performing the initial addition at 0°C helps to control the exothermicity of the reaction and minimize side reactions.

-

Work-up Procedure: After the reaction, the mixture is diluted with water and washed with a nonpolar solvent like diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. The aqueous layer is then acidified, which protonates the carboxylate group of the desired product, causing it to precipitate out of the solution due to its reduced water solubility. This is a critical step for initial purification.

Detailed Experimental Protocol: Synthesis

-

Dissolution: Dissolve 6-fluoro-L-tryptophan (1.0 eq.) in a 10% aqueous sodium bicarbonate solution in a reaction vessel. Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane. Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 8-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Initial Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove impurities.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate of the product should form.

-

Isolation: Collect the precipitate by vacuum filtration, wash the solid with cold water, and dry it under vacuum to yield the crude this compound.

Purification and Analysis

Achieving high chemical and enantiomeric purity (typically >99%) is paramount for successful solid-phase peptide synthesis.[11][12] Impurities can lead to the formation of deletion or modified peptide sequences, which are often difficult to separate from the target peptide.[12][13]

Purification & Analysis Workflow Diagram

Caption: Workflow for the purification and analysis of the final product.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude product by removing minor impurities.[10] The choice of solvent is critical; an ideal solvent system will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.

Detailed Experimental Protocol: Recrystallization

-

Solvent Selection: A common solvent system for Fmoc-amino acids is ethyl acetate and hexanes.

-

Dissolution: Place the crude product in a flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

-

Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Purity Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the chemical purity of Fmoc-amino acids.[12][13] Chiral HPLC is also essential to confirm the enantiomeric purity.[11][14]

Typical HPLC Parameters for Purity Assessment

| Parameter | Chemical Purity Analysis | Chiral Purity Analysis |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[12] | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)[11] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[12] | Acetonitrile/Water/TFA mixture (Isocratic) |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[12] | N/A |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 min[12] | Isocratic elution |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[11] |

| Detection | UV at 265 nm or 220 nm[12] | UV at 220 nm[11] |

| Sample Prep | 1 mg/mL solution in mobile phase | 1 mg/mL solution in mobile phase |

Trustworthiness: A Self-Validating System

The integrity of this entire process relies on a feedback loop of analysis and verification.

-

TLC Monitoring: In-process TLC checks during synthesis prevent incomplete reactions and ensure the process moves to the work-up stage at the optimal time.

-

Post-Purification HPLC: HPLC analysis after recrystallization validates the effectiveness of the purification step. If purity specifications are not met, a second recrystallization may be required.

-

Structural Confirmation: Mass spectrometry and NMR spectroscopy provide definitive structural confirmation, ensuring the final product is indeed this compound and not an isomer or byproduct.

By adhering to this multi-stage validation, researchers can be confident in the quality of the synthesized material, which is fundamental to the success of subsequent, often complex and costly, peptide synthesis campaigns.

References

-

Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. (2021). Chemical Communications (RSC Publishing). DOI:10.1039/D1CC00187F. Retrieved from [Link]

-

Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. (2024). Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. (n.d.). Synfacts. Retrieved from [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. Retrieved from [Link]

-

Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR. (2024). ResearchGate. Retrieved from [Link]

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. (2023). PubMed Central. Retrieved from [Link]

-

Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Fmoc-6-fluoro-L-tryptophan. (n.d.). Aralez Bio eStore. Retrieved from [Link]

-

The Chemistry of Fmoc-6-Chloro-L-Tryptophan in Peptide Synthesis Protocols. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

6-Fluorotryptophan, L-. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. aralezbio-store.com [aralezbio-store.com]

- 9. scbt.com [scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. phenomenex.com [phenomenex.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

A Technical Guide to N-Fmoc-6-fluoro-L-tryptophan: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the incorporation of modified amino acids is a critical strategy for modulating the pharmacological properties of peptides. N-α-Fmoc-6-fluoro-L-tryptophan, a fluorinated derivative of tryptophan, represents a significant tool in this endeavor. The strategic placement of a fluorine atom on the indole ring of tryptophan can profoundly influence the resulting peptide's conformation, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of N-Fmoc-6-fluoro-L-tryptophan, from its fundamental chemical properties to its application in solid-phase peptide synthesis (SPPS) and its relevance in neuroscience research.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 908847-01-8 | [1][2] |

| Molecular Weight | 444.45 g/mol | [3][4] |

| Molecular Formula | C26H21FN2O4 | [2][3] |

| Synonyms | Fmoc-Trp(6-F)-OH, Fmoc-6-F-Trp-OH | [2] |

| Appearance | Typically a white to off-white powder | Inferred from similar compounds[5] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) | Inferred from similar compounds[5] |

| Storage | Store at 10°C - 25°C in a well-closed container | [6] |

The Significance of the 6-Fluoro Modification

The introduction of a fluorine atom at the 6-position of the tryptophan indole ring is not a trivial substitution. Fluorine's high electronegativity and small size can lead to several advantageous changes in the properties of the amino acid and the subsequent peptide.

-

Modulation of Electronic Properties : The electron-withdrawing nature of fluorine alters the electron density of the indole ring. This can influence hydrogen bonding interactions and π-π stacking, which are crucial for peptide structure and receptor binding.[7]

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. The presence of fluorine can block sites of oxidative metabolism on the indole ring, thereby increasing the in vivo half-life of the peptide.

-

Probing Structure-Activity Relationships (SAR) : The 6-fluoro modification serves as a valuable probe in SAR studies. By systematically replacing native tryptophan with its fluorinated counterpart, researchers can elucidate the role of the indole ring's electronic environment in biological activity.[7]

-

Impact on Serotonin Pathways : The non-protected form, 6-fluoro-tryptophan, is known to be an inhibitor of serotonin (5-HT) synthesis.[8][9] It can act as a precursor to 6-fluoro-5-HT, making it a useful tool for studying the serotoninergic system.[10] While the Fmoc-protected form is used for synthesis, this underlying biological activity of the core amino acid highlights its potential in the development of neurological drugs.[11]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[6] The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[]

General Fmoc-SPPS Workflow

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol for Incorporating this compound

The following protocol is a standard, self-validating methodology for the incorporation of this compound into a peptide chain using manual SPPS.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[3]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine[13]

-

Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Protocol:

-

Resin Preparation:

-

Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[14]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[3]

-

Agitate for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[3]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[14]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of coupling reagent (e.g., HBTU/HOBt or HATU) in DMF.[13][14]

-

Add a base (e.g., DIPEA, 2 equivalents per equivalent of amino acid) to activate the carboxyl group of the amino acid.[13] Allow for a pre-activation period of a few minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for at least 2 hours. The reaction time may be extended for sterically hindered couplings. A colorimetric test (e.g., ninhydrin test) can be performed to monitor the completion of the coupling reaction.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-4 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

-

Conclusion

This compound is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its strategic use allows for the fine-tuning of peptide characteristics such as metabolic stability and receptor affinity. The well-established methodologies of Fmoc-based solid-phase peptide synthesis provide a robust framework for the incorporation of this and other non-canonical amino acids into novel peptide-based drug candidates. A thorough understanding of its chemical properties and the rationale behind its use is paramount for researchers aiming to leverage the unique advantages of fluorination in peptide design and development.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]

-

Fmoc-6-fluoro-L-tryptophan. (n.d.). Aralez Bio. [Link]

-

Chanut, E., et al. (1993). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Journal of Neurochemistry, 60(3), 996-1004. [Link]

-

The Chemistry of Fmoc-6-Chloro-L-Tryptophan in Peptide Synthesis Protocols. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fmoc-N-methyl-6-fluoro-L-tryptophan. (n.d.). Aralez Bio. [Link]

-

Nicholson, A. N., & Wright, C. M. (1981). (+)-6-fluorotryptophan, an inhibitor of tryptophan hydroxylase: sleep and wakefulness in the rat. Neuropharmacology, 20(4), 335-339. [Link]

-

6-Fluorotryptophan, L-. (n.d.). PubChem. [Link]

-

N-Fmoc-6-hydroxy-L-tryptophan. (n.d.). PubChem. [Link]

-

Albericio, F., et al. (2000). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 100(6), 2117-2136. [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. scbt.com [scbt.com]

- 5. CAS 35737-15-6: Fmoc-L-tryptophan | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. apexbt.com [apexbt.com]

- 10. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 13. chempep.com [chempep.com]

- 14. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Solubility of N-Fmoc-6-fluoro-L-tryptophan in Organic Solvents

Introduction

N-α-Fmoc-6-fluoro-L-tryptophan is a crucial building block in the solid-phase peptide synthesis (SPPS) of fluorinated peptides. The introduction of fluorine into peptides can significantly modulate their conformational stability, hydrophobicity, and resistance to metabolic degradation, making it a valuable strategy in drug discovery and development.[1][2] A fundamental prerequisite for the successful incorporation of this amino acid derivative into a growing peptide chain is its efficient dissolution in the reaction solvent. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.

This technical guide provides a comprehensive overview of the factors governing the solubility of N-Fmoc-6-fluoro-L-tryptophan and presents a robust, field-proven experimental protocol for its quantitative determination in various organic solvents. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Physicochemical Properties and Expected Solubility Profile

The solubility of this compound is dictated by the interplay of its constituent chemical moieties: the bulky, hydrophobic N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the polar carboxylic acid and amide functionalities, and the fluorinated indole side chain of the tryptophan residue.

-

The Fmoc Group: This large, nonpolar group significantly contributes to the molecule's overall hydrophobicity, generally favoring solubility in nonpolar and polar aprotic organic solvents over aqueous media.[3]

-

Fluorine Substitution: The introduction of a fluorine atom at the 6-position of the indole ring has a multifaceted impact. Fluorine is highly electronegative and can alter the electron density of the aromatic system, potentially influencing intermolecular interactions.[4][5] Furthermore, fluorination is known to increase the hydrophobicity of the molecule, which may enhance solubility in less polar organic solvents.[1]

-

Tryptophan Side Chain: The indole side chain itself is aromatic and contributes to the potential for π-π stacking interactions, which can influence crystal packing and, consequently, solubility.

Based on these structural features and data from related compounds, this compound is expected to exhibit good solubility in polar aprotic solvents commonly employed in SPPS, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[6][7][8] Its solubility in other organic solvents, such as chlorinated hydrocarbons (e.g., dichloromethane) and ethers (e.g., tetrahydrofuran), is likely to be lower and requires experimental verification. For instance, the related compound Fmoc-Trp(Boc)-OH is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9]

Experimental Determination of Solubility

Given the lack of specific quantitative solubility data for this compound in the public domain, experimental determination is essential. The following protocol outlines a reliable and widely accepted method based on the saturation shake-flask technique followed by High-Performance Liquid Chromatography (HPLC) analysis.[6][10]

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocol

1. Materials and Reagents:

-

High-purity organic solvents (e.g., DMF, DMSO, NMP, DCM, THF, Acetonitrile, Methanol)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into several glass vials.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

3. Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[6]

4. Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[6]

5. Preparation of Samples for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

6. HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

7. Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration determined by HPLC by the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The results of the solubility determination should be tabulated for clear comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| N,N-Dimethylformamide (DMF) | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Experimental Value |

| N-Methyl-2-pyrrolidone (NMP) | Experimental Value | Experimental Value |

| Dichloromethane (DCM) | Experimental Value | Experimental Value |

| Tetrahydrofuran (THF) | Experimental Value | Experimental Value |

| Acetonitrile (ACN) | Experimental Value | Experimental Value |

| Methanol (MeOH) | Experimental Value | Experimental Value |

Factors Influencing Experimental Accuracy

Several factors can affect the accuracy of solubility measurements:

-

Purity of the Compound: Impurities can alter the solubility characteristics of this compound.

-

Water Content in Solvents: The presence of even small amounts of water in organic solvents can significantly impact the solubility of hydrophobic compounds.[6]

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during equilibration is critical.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the true solubility.

Conclusion

References

-

Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC - PubMed Central. Available from: [Link]

-

Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PubMed. Available from: [Link]

-

Fmoc-5,6-Difluoro-L-tryptophan | C26H20F2N2O4 | CID 155906392 - PubChem. Available from: [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. Available from: [Link]

-

Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. Available from: [Link]

-

6-Fluorotryptophan, L- | C11H11FN2O2 | CID 688007 - PubChem - NIH. Available from: [Link]

-

19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC - NIH. Available from: [Link]

-

N-Fmoc-6-hydroxy-L-tryptophan | C26H22N2O5 | CID 169025121 - PubChem. Available from: [Link]

-

Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC - NIH. Available from: [Link]

-

Fmoc Test Protocols and Methods - Springer Nature Experiments. Available from: [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. Available from: [Link]

Sources

- 1. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CAS 35737-15-6: Fmoc-L-tryptophan | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. aralezbio-store.com [aralezbio-store.com]

- 12. advancedchemtech.com [advancedchemtech.com]

A Comprehensive Technical Guide to the Stability and Storage of N-Fmoc-6-fluoro-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-6-fluoro-L-tryptophan is a crucial building block in modern peptide synthesis, prized for its ability to introduce a fluorinated tryptophan residue into peptide sequences. This modification can significantly alter the resulting peptide's conformational stability, binding affinity, and metabolic resistance, making it a valuable tool in drug discovery and materials science. However, the successful application of this specialized amino acid derivative hinges on a thorough understanding of its inherent stability and the implementation of appropriate storage and handling protocols. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven insights and actionable protocols to ensure its integrity from receipt to use.

I. The Chemical Landscape of this compound: A Foundation for Stability

The stability of this compound is dictated by the interplay of its three key structural components: the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, the oxidatively sensitive indole side chain of tryptophan, and the electron-withdrawing fluorine substituent.

The Fmoc Group: A Gatekeeper Prone to Premature Departure

The Fmoc group is the cornerstone of many solid-phase peptide synthesis (SPPS) strategies due to its facile removal under mild basic conditions, typically with piperidine.[1][] However, this inherent lability also represents a primary stability concern. The electron-withdrawing nature of the fluorene system renders the proton on the 9-position acidic, making the Fmoc group susceptible to premature cleavage by various bases.[3]

Causality: Exposure to even trace amounts of basic contaminants, such as amines in solvents or moisture, can initiate the deprotection cascade. This leads to the formation of the free amine and dibenzofulvene, compromising the purity of the starting material and leading to undesired side reactions during peptide synthesis.

The Tryptophan Indole Ring: A Target for Oxidation

The indole side chain of tryptophan is susceptible to oxidation, a process that can be initiated by exposure to light, heat, atmospheric oxygen, and reactive oxygen species.[4] This can lead to the formation of various degradation products, including N-formylkynurenine (NFK) and kynurenine, which alter the structure and function of the resulting peptide.[4][5]

Causality: The electron-rich indole ring is prone to electrophilic attack. The presence of a fluorine atom at the 6-position can modulate the electron density of the indole ring, potentially influencing its susceptibility to oxidation compared to native tryptophan.[6][7]

The Fluorine Substituent: A Subtle Modulator of Reactivity

The introduction of a fluorine atom at the 6-position of the indole ring has several implications for the molecule's stability and reactivity. Fluorine is highly electronegative and can alter the electronic properties of the indole ring, which may influence its resistance to oxidation.[6][8] While detailed studies on the direct impact of 6-fluorination on the oxidation rate of the tryptophan side chain are not extensively available, the altered electronic environment should be considered a factor in its overall stability profile.

II. Recommended Storage and Handling Protocols: A Self-Validating System

To mitigate the inherent instabilities of this compound, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system that minimizes degradation and ensures the highest purity for experimental use.

Long-Term Storage: Preserving Integrity Over Time

For long-term storage, this compound should be stored as a lyophilized powder under controlled conditions.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or colder[9][10][11] | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis of the Fmoc group. |

| Light | In the dark (amber vials)[9] | Protects the light-sensitive tryptophan indole ring from photodegradation. |

| Moisture | Desiccated environment[9] | Prevents hydrolysis of the Fmoc group and minimizes water-catalyzed degradation pathways. |

Short-Term Storage and Handling: Maintaining Purity During Use

When bringing the compound into use, specific handling procedures are critical to prevent contamination and degradation.

Experimental Protocol: Aliquoting and Weighing

-

Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature in a desiccator for at least 30-60 minutes.[12] This crucial step prevents condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis of the Fmoc group.

-

Inert Atmosphere: If possible, perform all manipulations within a glove box or under a gentle stream of an inert gas.

-

Weighing: Quickly weigh the desired amount of the powder in a clean, dry vessel. Minimize the time the container is open to the atmosphere.

-

Resealing: After dispensing, purge the original container with an inert gas, securely reseal it, and return it to the recommended long-term storage conditions.

Storage in Solution: A Temporary State

Storing this compound in solution is generally not recommended for extended periods due to increased rates of degradation. If temporary storage in solution is unavoidable, the following guidelines should be followed:

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous, amine-free solvents (e.g., DMF, NMP) of the highest purity. | Prevents base-catalyzed cleavage of the Fmoc group. |

| Temperature | -20°C | Slows down degradation reactions in solution. |

| Duration | As short as possible, ideally used immediately. | Minimizes the time for degradation to occur. |

Note: Avoid repeated freeze-thaw cycles of solutions, as this can accelerate degradation.

III. Visualizing Degradation Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and a recommended experimental workflow for handling this compound.

Caption: Recommended workflow for handling this compound.

IV. Stability Testing: A Protocol for Quality Assurance

Regularly assessing the purity of this compound, especially for long-stored batches or before initiating a critical synthesis, is a cornerstone of good laboratory practice.

Experimental Protocol: Purity Assessment by RP-HPLC

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a minimal amount of a suitable solvent (e.g., acetonitrile or DMF).

-

Dilute to a final concentration of approximately 0.5 mg/mL with the initial mobile phase.

-

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (for the indole chromophore) and 265 nm (for the Fmoc group).

-

-

Data Analysis:

-

Integrate the peak area of the main component and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

The presence of early eluting peaks may indicate Fmoc-cleavage products, while changes in the retention time of the main peak or the appearance of new peaks could suggest oxidation or other degradation.

-

Conclusion

The chemical integrity of this compound is paramount for the successful synthesis of high-quality fluorinated peptides. By understanding the inherent labilities of the Fmoc group and the tryptophan indole ring, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risks of degradation. A proactive approach to stability, including regular purity assessments, will ultimately lead to more reliable and reproducible scientific outcomes in the exciting field of peptide science.

References

- Semantic Scholar. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.

- PubMed. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.

- National Institutes of Health (NIH). (n.d.). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences.

- National Institutes of Health (NIH). (n.d.). Oxidative rearrangement of tryptophan to indole nitrile by a single diiron enzyme.

- National Institutes of Health (NIH). (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- AAPPTEC. (n.d.). Storage and Handling of Peptides.

- GenScript. (n.d.). How to Store Peptides | Best Practices for Researchers.

- BOC Sciences. (n.d.). Fmoc Amino Acids.

- Creative Peptides. (n.d.). Peptide Storage Guide.

- PubMed Central. (n.d.). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide.

- YouTube. (2022, March 24). 12: Tryptophan metabolism | Amino Acid Metabolism | Biochemistry.

- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.

- Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Tryptophan-(Boc).

- Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Tryptophan.

- Benchchem. (n.d.). Avoiding oxidation of the tryptophan residue in Gly-Trp-Gly.

- PubMed Central. (n.d.). Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner.

- PubMed. (2017, October 17). Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner.

- Cayman Chemical. (n.d.). 6-fluoro-DL-Tryptophan - PRODUCT INFORMATION.

- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.

- ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 10. carlroth.com [carlroth.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. peptide.com [peptide.com]

The Fluorine Advantage: A Technical Guide to Modifying Tryptophan Properties for Advanced Research and Drug Discovery

Introduction: Beyond the Canonical – Augmenting Tryptophan with Fluorine

Tryptophan, with its unique indole side chain, is a cornerstone of protein structure and function. Its intrinsic fluorescence and large hydrophobic surface area make it a natural probe for studying protein folding, dynamics, and interactions.[1][2] However, the subtle yet powerful substitution of a single hydrogen atom with fluorine on the indole ring unlocks a new dimension of analytical and functional capabilities. This guide provides an in-depth exploration of the role of fluorine in modifying tryptophan's properties, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this "atomic mutation" for deeper biological insights and therapeutic innovation.

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—introduce minimal steric perturbation while significantly altering the electronic landscape of the tryptophan indole ring.[3][4][5] This strategic modification allows for the fine-tuning of tryptophan's physicochemical characteristics, transforming it into a highly sensitive and versatile probe for a range of biophysical techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

This guide will navigate the fundamental principles of fluorotryptophan chemistry, from its synthesis and site-specific incorporation into proteins to its profound impact on spectroscopic properties and protein stability. We will delve into practical applications, providing detailed protocols and data-driven insights to empower your research and development endeavors.

Part 1: The Physicochemical Impact of Fluorination on the Tryptophan Indole Ring

The introduction of fluorine onto the tryptophan indole ring is not a trivial substitution. It instigates a cascade of changes in the molecule's electronic and steric properties, which are the very foundation of its enhanced utility.

Electronic Perturbations: A Shift in the Indole Landscape

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect on the indole ring. This redistribution of electron density is position-dependent and has several key consequences:

-

Altered Aromaticity and π-Interactions: The electron-deficient nature of the fluorinated indole ring weakens its ability to participate in cation-π interactions, a crucial force in many protein-ligand binding events.[9][10] Conversely, it can enhance interactions with electron-rich partners. This modulation of π-interactions provides a powerful tool for dissecting the energetic contributions of these forces to molecular recognition and protein stability.[9][10][11]

-

Modified pKa: The acidity of the indole N-H proton can be influenced by the position of the fluorine substituent, which can have implications for hydrogen bonding and enzyme catalysis.

-

Changes in Hydrophobicity: While often considered to increase hydrophobicity due to the larger van der Waals radius of fluorine compared to hydrogen, the reality is more nuanced.[4] The introduction of the polar C-F bond can lead to what is termed "polar hydrophobicity," where the overall effect on solvation and partitioning between aqueous and nonpolar environments is dependent on the specific context and the position of fluorination.[12][13]

Spectroscopic Consequences: New Windows into Molecular Behavior

The electronic perturbations induced by fluorination have a profound and advantageous impact on tryptophan's spectroscopic properties.

-

Fluorescence Modulation: The intrinsic fluorescence of tryptophan is highly sensitive to its local environment.[1][2][14] Fluorination can either quench or enhance this fluorescence in a position-specific manner. For instance, 4-fluorotryptophan is known to have a significantly lower fluorescence quantum yield, effectively acting as a "dark" probe, while 5- and 6-fluorotryptophan retain fluorescence properties similar to native tryptophan.[3][15] 7-fluorotryptophan also exhibits reduced fluorescence at room temperature.[15][16] This differential fluorescence provides a means to selectively study specific tryptophan residues within a protein.[3][15]

-

¹⁹F NMR: A Background-Free Reporter: The most significant spectroscopic advantage of fluorotryptophan is its utility as a ¹⁹F NMR probe.[6][7][8] Since ¹⁹F is not naturally abundant in biological systems, spectra of proteins containing fluorotryptophan are free from background signals.[17] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic and conformational environment, making it an exceptional reporter of:

Data Presentation: Physicochemical Properties of Monofluorinated Tryptophan Analogs

| Property | Tryptophan (Trp) | 4-Fluoro-Trp (4FW) | 5-Fluoro-Trp (5FW) | 6-Fluoro-Trp (6FW) | 7-Fluoro-Trp (7FW) |

| Fluorescence Quantum Yield | High | Very Low[3][15] | High[15] | High[15] | Very Low[15][16] |

| UV Absorption Max (nm) | ~280[1] | Blue-shifted[3] | Red-shifted (~5 nm)[23] | Similar to Trp | Similar to Trp |

| ¹⁹F NMR Chemical Shift | N/A | Sensitive to environment | Sensitive to environment | Sensitive to environment | Sensitive to environment |

| Effect on Protein Stability | Baseline | Site-specific | Site-specific[18][19] | Site-specific[18][19] | Site-specific |

Part 2: Methodologies for Fluorotryptophan Incorporation

The successful application of fluorotryptophan as a probe hinges on its efficient and controlled incorporation into the protein of interest. Several robust methods have been developed to achieve this, ranging from global replacement to site-specific insertion.

Synthesis of Fluorinated Tryptophan Analogs

While several fluorinated tryptophan analogs are commercially available, in-house synthesis can be advantageous for specific applications or when larger quantities are required. Chemoenzymatic methods are particularly powerful, offering high yields and stereoselectivity.

This protocol utilizes an engineered tryptophan synthase (TrpB) to catalyze the reaction between 5-fluoroindole and L-serine.[24]

Materials:

-

5-Fluoroindole

-

L-serine

-

Engineered TrpB synthase (e.g., from Thermotoga maritima)[24]

-

Pyridoxal phosphate (PLP)

-

Potassium phosphate buffer (pH 8.0)

-

Reversed-phase HPLC for purification and analysis

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer containing L-serine and PLP.

-

Enzyme Addition: Add the purified engineered TrpB synthase to the reaction mixture.

-

Substrate Addition: Add 5-fluoroindole to initiate the reaction. The reaction should be maintained at an optimal temperature for the enzyme (e.g., 37°C).[24]

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by reversed-phase HPLC.

-

Purification: Once the reaction has reached completion, purify the L-5-fluorotryptophan from the reaction mixture using preparative reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Incorporation into Proteins

This method involves growing a tryptophan-auxotrophic strain of E. coli in a minimal medium where tryptophan is replaced with the desired fluorinated analog.[6]

Materials:

-

E. coli tryptophan auxotroph strain

-

Minimal media supplemented with all amino acids except tryptophan

-

6-Fluorotryptophan

-

Expression vector containing the gene of interest

-

IPTG for induction

Procedure:

-

Starter Culture: Grow a starter culture of the E. coli strain overnight in a rich medium (e.g., LB).

-

Inoculation: Inoculate the minimal medium containing all amino acids except tryptophan with the starter culture.

-

Growth: Grow the cells at 37°C with shaking until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induction: Add 6-fluorotryptophan to the culture medium, followed by the inducer (e.g., IPTG) to initiate protein expression.

-

Expression: Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the fluorinated protein using standard chromatography techniques.

For more precise studies, site-specific incorporation of fluorotryptophan can be achieved using amber stop codon suppression technology.[24][25][26] This involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and specifically recognizes the fluorinated amino acid and the amber stop codon (UAG).[25][26]

Diagram: Workflow for Site-Specific Fluorotryptophan Incorporation

Caption: Site-specific incorporation of fluorotryptophan via amber stop codon suppression.

Part 3: Applications in Elucidating Protein Structure and Function

The unique properties of fluorotryptophan make it an invaluable tool for a wide range of applications in modern structural and chemical biology.

Probing Protein Conformation and Dynamics with ¹⁹F NMR

As previously mentioned, ¹⁹F NMR is a powerful technique for studying proteins labeled with fluorotryptophan. The sensitivity of the ¹⁹F chemical shift to the local environment provides high-resolution information on:

-

Ligand Binding: Changes in the ¹⁹F NMR spectrum upon the addition of a ligand can reveal the binding site, conformational changes associated with binding, and binding affinities.[17][20][21]

-

Protein Folding and Stability: Real-time ¹⁹F NMR can be used to monitor the unfolding of a protein in the presence of denaturants, providing insights into its stability and folding pathways.[18][19]

-

Conformational Heterogeneity: The appearance of multiple ¹⁹F NMR signals for a single fluorotryptophan residue can indicate the presence of multiple conformational states in slow exchange on the NMR timescale.[22][25]

Diagram: Probing Ligand Binding with ¹⁹F NMR

Caption: Conformational changes upon ligand binding detected by ¹⁹F NMR.

Fluorescence Spectroscopy: A Complementary Approach

While ¹⁹F NMR provides exquisite detail, fluorescence spectroscopy offers a complementary and often more accessible method for studying fluorotryptophan-labeled proteins. The position-dependent fluorescence properties of different fluorotryptophan isomers can be exploited to:

-

Monitor Environmental Changes: A shift in the emission maximum or a change in the quantum yield of a fluorescent fluorotryptophan can indicate changes in the polarity of its local environment, such as those that occur during protein folding or ligand binding.[23][27]

-

Förster Resonance Energy Transfer (FRET): Fluorotryptophan can serve as a donor or acceptor in FRET experiments to measure intramolecular or intermolecular distances.

Part 4: The Role of Fluorotryptophan in Drug Discovery and Development

The ability to finely tune the properties of tryptophan through fluorination has significant implications for the design and development of novel therapeutics.

-

Improving Pharmacokinetic Properties: The introduction of fluorine can enhance the metabolic stability of peptide and protein drugs by blocking sites of enzymatic degradation.[28][29] It can also modulate lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhancing Binding Affinity: In some cases, the strategic placement of a fluorine atom can lead to enhanced binding affinity of a drug to its target through favorable interactions, such as halogen bonding.

-

Fragment-Based Drug Discovery: ¹⁹F NMR of fluorotryptophan-labeled proteins is a powerful screening tool in fragment-based drug discovery. The high sensitivity and low background of ¹⁹F NMR allow for the rapid detection of weak binding events from a library of small molecule fragments.

Conclusion: A Versatile Tool for Modern Biosciences

The substitution of hydrogen with fluorine in the tryptophan indole ring is a subtle modification with profound consequences. It transforms a canonical amino acid into a highly versatile and sensitive probe for dissecting the complexities of protein structure, function, and dynamics. From elucidating the intricate details of ligand binding with ¹⁹F NMR to enhancing the therapeutic potential of peptide drugs, fluorinated tryptophan offers a powerful addition to the molecular toolkit of researchers and drug developers. As our ability to synthesize and incorporate these non-canonical amino acids with greater precision continues to advance, the applications of fluorotryptophan are poised to expand even further, opening new frontiers in our understanding and manipulation of biological systems.

References

- ADDI. Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR.

- PMC - NIH. ¹⁹F NMR relaxation studies of fluorosubstituted tryptophans. (2019-08-21).

- Angewandte Chemie International Edition. Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. (2017).

- Chemical Communications (RSC Publishing). Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. (2021-02-11).

- PMC - PubMed Central. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide.

- The Journal of Physical Chemistry B. Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. (2021-06-03).

- ResearchGate. Comparison of 19 F NMR spectra of 6-fluoro-DL- tryptophan 1 mM at 25 °C....

- Chem-Impex. Fmoc-5-fluoro-L-tryptophan.

- Chem-Impex. 5-Fluoro-DL-tryptophan.

- Semantic Scholar. Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19 F Protein NMR Spectroscopy.

- PubMed Central. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner.

- Journal of the American Chemical Society. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024-04-30).

- PubMed. Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner. (2017-10-17).

- Journal of the American Chemical Society. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. (2022-07-22).

- PMC - PubMed Central - NIH. Enzymatic synthesis of fluorinated compounds. (2021-10-09).

- MDPI. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.

- Tennessee Tech University. Incorporation of Fluorinated-Tryptophan into c-Jun N-terminal Kinase 3. (2022-05-20).

- Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015-12-11).

- The Journal of Physical Chemistry B. Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. (2021-06-03).

- RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides. (2023-01-13).

- PMC - NIH. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. (2013-01-01).

- ResearchGate. Tryptophan and 4-fluorotryptophan. The fluorine atom is 0.15 Å in....

- Biosynth. Tryptophan- The Biological Fluorophore | Blog. (2024-09-20).

- Journal of the American Chemical Society. Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024-06-03).

- NIH. The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink. (2022-05-14).

- PMC - NIH. Tryptophan-based Fluorophores for Studying Protein Conformational Changes.

- PMC - NIH. Hydration dynamics at fluorinated protein surfaces.

- Semantic Scholar. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation.

- PMC - NIH. ¹⁹F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. (2025-09-14).

- PMC. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. (2022-07-22).

- ACS Publications. Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. (2015-11-24).

- ResearchGate. (PDF) Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. (2025-06-12).

- PMC - NIH. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. (2020-09-20).

- Quora. What is tryptophan fluorescence and how is it used to study proteins?. (2015-10-17).

- BMG LABTECH. Tryptophan Fluorescence: nature's probe. (2022-12-02).

- MDPI. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study.

- PMC - NIH. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies.

Sources

- 1. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. addi.ehu.es [addi.ehu.es]

- 7. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydration dynamics at fluorinated protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. | Semantic Scholar [semanticscholar.org]